1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)8-6(10)3-2-4-7(8)15-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURBCQJFEIKLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803739-45-8 | |
| Record name | 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One common synthetic route includes the reaction of 2-fluoro-6-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a critical building block in the synthesis of pharmaceuticals. Its fluorinated structure is advantageous for drug design, particularly in developing compounds that target specific biological pathways.
- Pharmaceutical Intermediates : It is utilized as an intermediate in the synthesis of neurokinin-1 receptor antagonists, which are relevant in treating inflammatory diseases and psychiatric disorders .
Biological Studies
Research has highlighted the compound's potential biological activities, particularly its interactions with various enzymes and receptors.
- Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression. The trifluoromethyl group enhances inhibitory activity against COX-2 and lipoxygenases.
- Anticancer Activity : In vitro studies have shown that related fluorinated compounds can significantly inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer). The mechanism often involves interactions with enzymes critical for cancer cell proliferation.
Industrial Applications
The compound is also employed in the production of specialty chemicals with enhanced performance characteristics.
- Chemical Manufacturing : Its unique properties make it suitable for developing materials with high thermal stability and resistance to chemical degradation.
Case Studies and Research Findings
Several studies have explored the applications of 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one:
- Antimicrobial Properties : Research indicates that compounds containing trifluoromethyl groups exhibit significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Molecular Docking Studies : In silico studies suggest that the trifluoromethyl moiety facilitates strong interactions with enzyme targets through hydrogen bonding and pi-stacking interactions, indicating a mechanism for enhanced biological activity.
- Cytotoxicity Evaluation : Investigations into the cytotoxic effects of fluorinated ethanones on normal epithelial cell lines revealed that certain concentrations could inhibit cell viability significantly, suggesting a potential therapeutic window for further development.
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus strains with MIC values indicating bactericidal activity | |
| Anticancer | Significant inhibition of MCF-7 cell proliferation at low concentrations | |
| Enzyme Inhibition | Enhanced inhibitory activity against COX enzymes due to trifluoromethyl substituents |
Mechanism of Action
The mechanism of action of 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and enzymes . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The compound’s closest analogs differ in substituent type, position, and electronic effects:
Key Observations :
- Positional Isomerism : The ortho-fluoro and para-trifluoromethoxy groups in the target compound create a sterically congested environment compared to para-substituted analogs (e.g., CAS 709-63-7). This reduces resonance stabilization but enhances resistance to nucleophilic attack .
- Electron-Withdrawing Strength : The -OCF₃ group is more electron-withdrawing than -OCF₂H or -SO₂CH₃, leading to greater polarization of the ketone group and higher reactivity in condensation reactions .
Physical and Spectroscopic Properties
Melting Points and Solubility
- 1-[4-(Chloromethyl)Phenyl] Derivatives: Melting points for analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethylsulfonyl)ethan-1-one (CAS: Not listed) range from 137–138°C due to crystalline packing enhanced by polar substituents .
Spectroscopic Data
- ¹⁹F NMR Shifts: Target Compound: Expected δ ≈ -57.8 ppm (based on ortho-trifluoromethoxy signals in related compounds) . Meta-Trifluoromethoxy Isomer: δ = -58.62 ppm . Para-Trifluoromethoxy Isomer: δ ≈ -57.7 ppm (minor isomer in tert-butyl derivatives) .
- ¹³C NMR: The ketone carbonyl in trifluoromethoxy derivatives typically resonates at δ ≈ 195–200 ppm, similar to other electron-deficient acetophenones .
Biological Activity
1-[2-Fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural characteristics imparted by the fluorine substituents enhance its lipophilicity and metabolic stability, which are crucial for biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis methods.
Chemical Structure and Properties
The molecular formula of 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one is C10H6F6O, featuring multiple fluorine atoms that contribute to its distinctive chemical properties. The presence of a trifluoromethoxy group and a fluoro-substituted phenyl ring allows for significant interactions with biological systems.
The biological activity of 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated groups enhance binding affinities through increased hydrogen bonding capabilities, which may lead to altered enzyme functions or modulation of cell signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | The compound may inhibit specific enzymes involved in metabolic pathways. |
| Receptor Modulation | It may interact with receptors, influencing various physiological responses. |
| Anticancer Potential | Preliminary studies suggest potential anticancer properties against certain cell lines. |
Case Studies
- Enzyme Interaction Studies : Research indicates that 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one exhibits interactions with cytochrome P450 enzymes, which are critical for drug metabolism. The presence of fluorine enhances the compound's metabolic stability, leading to prolonged activity in biological systems.
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant antiproliferative activity in human breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .
- Mitochondrial Function : Recent investigations into mitochondrial uncouplers have highlighted the role of fluorinated compounds in enhancing cellular respiration rates. Studies showed that derivatives similar to 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one could increase oxygen consumption in myoblast cells, indicating a potential mechanism for metabolic modulation .
Synthesis Methods
The synthesis of 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one typically involves the following steps:
- Starting Materials : The synthesis begins with 2-fluoro-6-hydroxyacetophenone and trifluoromethylating agents.
- Reactions :
- Trifluoromethylation : Utilizing reagents such as trifluoromethyl iodide under basic conditions.
- Acetylation : Subsequent acetylation leads to the formation of the desired ketone product.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Q & A
Q. What are the common synthetic routes for preparing 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring under anhydrous conditions using Lewis acid catalysts (e.g., AlCl₃). For example, 2-fluoro-6-(trifluoromethoxy)benzene can react with acetyl chloride to introduce the ketone group . Alternative routes include oxidation of substituted benzyl alcohols or Claisen-Schmidt condensation for derivatives with additional functional groups (e.g., hydroxyl or methoxy substituents) . Reaction optimization often requires inert atmospheres (N₂/Ar) and aprotic solvents like dichloromethane or toluene.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic proton environments (e.g., deshielding effects from fluorine and trifluoromethoxy groups). ¹⁹F NMR is critical for resolving trifluoromethoxy (-OCF₃) and fluorophenyl signals, with typical δ values between -57 to -58 ppm for trifluoromethoxy groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₆F₄O₂, MW 238.04) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Strong C=O stretch ~1700 cm⁻¹ and C-F stretches ~1100–1250 cm⁻¹ .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Based on safety data sheets (SDS), the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards). Essential precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid vapor inhalation.
- Avoid contact with moisture (risk of HF release from fluorine-containing groups).
- Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for trifluoromethoxy-substituted aromatic systems?
- Methodological Answer : The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) and fluorine substituents directs electrophilic substitution to specific positions. For example, in 1-[2-fluoro-6-(trifluoromethoxy)phenyl]ethan-1-one, the meta position to -OCF₃ is favored due to steric and electronic effects. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to minimize isomer formation. NMR studies have shown o:m:p isomer ratios of 2.1:2.2:1.0 under certain conditions, highlighting the need for careful monitoring .
Q. How can conflicting literature data on reaction yields or isomer ratios be resolved?
- Methodological Answer : Discrepancies often arise from variations in reaction setup (e.g., catalyst purity, solvent dryness) or analytical methods. For instance, yields reported for trifluoromethoxy introductions via photoredox catalysis range from 36% to 61%, depending on substrate electronic effects and light source intensity . To resolve contradictions:
- Reproduce experiments using standardized protocols (e.g., anhydrous solvents, controlled light exposure).
- Validate results via multiple techniques (e.g., ¹⁹F NMR for isomer quantification).
Q. What strategies are effective for interpreting complex NMR spectra of fluorinated derivatives?
- Methodological Answer :
- DEPTQ and HSQC NMR : Resolve overlapping signals in crowded aromatic regions. For example, DEPTQ can distinguish CH₃ groups in acetylated derivatives from quaternary carbons .
- ¹⁹F-¹H coupling analysis : Identify proximity of fluorine atoms to specific protons. For instance, coupling constants (J ~8–12 Hz) between fluorine and adjacent protons confirm substitution patterns .
- Solvent selection : Use deuterated acetonitrile (CD₃CN) to enhance resolution of trifluoromethoxy signals .
Q. How do solvent and temperature affect the stability of the trifluoromethoxy group during reactions?
- Methodological Answer : The -OCF₃ group is sensitive to hydrolytic cleavage under acidic or aqueous conditions. Stability studies recommend:
Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining purity?
- Methodological Answer : Scaling issues include:
- Exothermic reactions : Friedel-Crafts acylation requires controlled addition of acyl chlorides to prevent runaway reactions.
- Purification difficulties : Fluorinated byproducts may co-elute during column chromatography. Alternatives like recrystallization (using hexane/EtOAc) or preparative HPLC are preferred .
- Isomer separation : Advanced techniques (e.g., chiral chromatography or crystallization with resolving agents) are needed for enantiomerically pure derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
